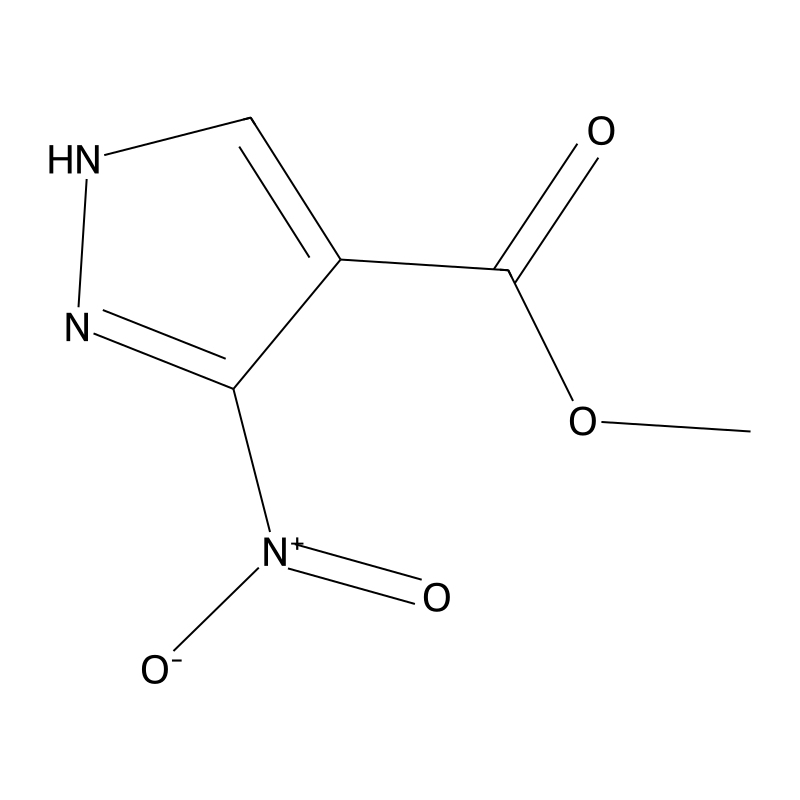

methyl 3-nitro-1H-pyrazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-nitro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 171.11 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a nitro group at the 3-position and a carboxylate ester at the 4-position. This compound is part of a broader class of pyrazole derivatives that have garnered interest due to their diverse biological activities and applications in medicinal chemistry .

Potential applications based on structure

Due to the presence of the nitro group (NO2) and the pyrazole ring, Methyl 3-nitro-1H-pyrazole-4-carboxylate might hold potential in medicinal chemistry research. Nitro groups can exhibit biological activity, and the pyrazole ring is a common scaffold found in various pharmaceuticals [1]. However, further research is required to confirm any specific bioactivity or applications of this compound.

Availability for research

Citations:

- Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further react in electrophilic aromatic substitution reactions.

- Esterification: The carboxylate moiety can react with alcohols to form different esters.

- Cyclization Reactions: Under specific conditions, this compound may undergo cyclization to form more complex structures, which are often valuable in drug development .

Methyl 3-nitro-1H-pyrazole-4-carboxylate exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and malaria. Its derivatives have shown promise in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, an important enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . Additionally, compounds within this class have been evaluated for anti-inflammatory and analgesic properties.

The synthesis of methyl 3-nitro-1H-pyrazole-4-carboxylate typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.

- Nitration: The introduction of the nitro group can be accomplished via nitration reactions using nitric acid or other nitrating agents.

- Esterification: The final step involves converting the carboxylic acid derivative into the methyl ester using methanol and an acid catalyst .

A specific synthetic route involves acylation followed by cyclization, yielding high purity and yield of the desired compound.

Methyl 3-nitro-1H-pyrazole-4-carboxylate has several applications:

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infectious diseases.

- Agricultural Chemistry: Some pyrazole derivatives are investigated for use as agrochemicals due to their herbicidal properties.

- Research Tools: This compound serves as a precursor in the synthesis of more complex pyrazole-based molecules that are useful in biochemical research .

Studies have indicated that methyl 3-nitro-1H-pyrazole-4-carboxylate interacts with various biological targets. Molecular docking studies suggest that it binds effectively to active sites of specific enzymes, inhibiting their function. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Methyl 3-nitro-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| Ethyl 3-nitro-1H-pyrazole-4-carboxylate | 66077-42-7 | 0.97 | Ethyl group instead of methyl |

| 3-Nitro-1H-pyrazole-4-carboxylic acid | 39196-96-8 | 0.93 | Contains a free carboxylic acid instead of ester |

| 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid | 39205-68-0 | 0.82 | Different substitution pattern on the nitrogen atom |

Methyl 3-nitro-1H-pyrazole-4-carboxylate is unique due to its specific methyl ester functionality combined with the nitro group at the 3-position, which may contribute to its distinct biological activity compared to other similar compounds.

Classical Synthetic Approaches in Laboratory Research

Precursor Selection and Rational Design

The synthesis of methyl 3-nitro-1H-pyrazole-4-carboxylate typically begins with trichloromethyl enones or 1,3-dicarbonyl compounds as precursors. Trichloromethyl enones offer a strategic advantage due to their ability to undergo regiocontrolled cyclocondensation with hydrazines, enabling precise placement of substituents on the pyrazole ring [2]. For instance, arylhydrazine hydrochlorides react with trichloromethyl enones to yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers [2]. This precursor-driven selectivity avoids the formation of regioisomeric mixtures, a common challenge in pyrazole synthesis. Rational design also incorporates nitro groups via N-nitration reagents such as tert-butyl nitrite (TBN) and ceric ammonium nitrate (CAN), which selectively nitrate the pyrazole’s N–H position under mild conditions [3].

Stepwise Reaction Pathways and Mechanistic Insights

The cyclocondensation mechanism involves initial hydrazine attack at the β-carbon of the enone, followed by cyclization and elimination of hydrogen chloride. NMR studies confirm that protonation of the hydrazine’s N~2~ position governs regioselectivity, with arylhydrazines favoring 1,3-substitution due to steric and electronic effects [2]. Subsequent nitration proceeds via a radical pathway mediated by CAN and molecular oxygen, where nitro radicals generated from TBN attack the pyrazole’s electron-rich nitrogen [3]. Trichloromethyl groups serve as latent carboxylic acid precursors, enabling one-pot conversion to carboxyalkyl moieties through hydrolysis [2].

Green Chemistry and Sustainable Synthesis Strategies

Recent advances emphasize solvent-free mechanochemical methods and recyclable catalysts. Ball milling facilitates the synthesis of N-acyl pyrazoles with 52–83% yields while minimizing waste [5]. Dowex H+/NaI systems offer a reusable, energy-efficient platform for esterification reactions, achieving >90% yields for methyl esters under mild conditions [6]. These methods align with green chemistry principles by eliminating toxic solvents and reducing purification steps.

Scale-up Methodologies for Industrial and Pilot-Scale Synthesis

Flow chemistry enables continuous production of pyrazole derivatives, addressing batch process limitations. A two-step flow system combining copper-catalyzed alkyne homocoupling and hydroamination achieves 84–90% yields of 3,5-disubstituted pyrazoles in 2 hours, compared to 28 hours in batch reactors [7]. Scaling this approach to 16-hour runs produces 0.52 g of product with 81% yield, demonstrating industrial viability [7]. Microwave-assisted flow systems further enhance reaction rates and selectivity for N-aryl pyrazoles [7].

Regioselectivity and Chemoselectivity in Pyrazole Functionalization

Regiocontrol remains central to pyrazole chemistry. The nature of the hydrazine (aryl vs. alkyl) and solvent (polar aprotic vs. protic) dictates product distribution. For example, tert-butylhydrazine hydrochloride eliminates its N-substituent during cyclocondensation, yielding unsubstituted 1H-pyrazoles as major products [2]. Chemoselective nitration avoids competing C-nitration by leveraging the pyrazole’s nucleophilic nitrogen, achieving >95% selectivity for N-nitro products [3].

Computational Chemistry Approaches to Reaction Optimization

Density functional theory (DFT) studies model transition states in cyclocondensation reactions, identifying electronic effects that drive regioselectivity. Solvent parameters (e.g., dielectric constant) are optimized computationally to maximize yields in trichloromethyl enone reactions [2]. Machine learning algorithms predict optimal nitration conditions by analyzing substituent electronic profiles [3].

Comparative Analysis of Synthetic Routes in Recent Literature

| Method | Yield (%) | Regioselectivity | Scalability | Key Advantage |

|---|---|---|---|---|

| Trichloromethyl Enone [2] | 37–97 | 1,3 or 1,5 | Pilot-scale | One-pot, no regioisomers |

| Ball Milling [5] | 52–83 | N/A | Lab-scale | Solvent-free, low energy input |

| Flow Chemistry [7] | 40–90 | 1,3 | Industrial | Continuous production |

| Dowex H+/NaI [6] | >90 | N/A | Lab-scale | Reusable catalyst |

Classical methods using trichloromethyl enones outperform others in regiocontrol and scalability, while green methods excel in sustainability. Flow chemistry bridges lab- and industrial-scale synthesis, though yields remain variable [2] [5] [7].

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap Analysis and Reactivity Predictions

Density functional theory calculations have been extensively applied to methyl 3-nitro-1H-pyrazole-4-carboxylate and related nitropyrazole derivatives to understand their electronic properties and reactivity patterns [1]. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis represents a fundamental approach for predicting chemical reactivity and stability of heterocyclic compounds.

Computational studies on nitropyrazoles using the B3LYP functional with aug-cc-pVDZ basis set have revealed that the frontier molecular orbital energies significantly depend on the position of the nitro group within the pyrazole ring [1]. For the specific case of methyl 3-nitro-1H-pyrazole-4-carboxylate, the electronic structure calculations demonstrate that the nitro group at the 3-position creates substantial electron-withdrawing effects that lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2].

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap serves as a crucial stability index for pyrazole derivatives. Research has established that larger energy gaps correlate with higher molecular stability and lower chemical reactivity, while smaller gaps indicate enhanced reactivity but reduced kinetic stability [2] [1]. Systematic studies on nitropyrazole isomers have shown the stability order: 4-nitropyrazole > 3-nitropyrazole > 1-nitropyrazole > 5-nitropyrazole, based on both total energy calculations and frontier orbital energy analysis [1].

The electron-withdrawing nature of the nitro group significantly influences the molecular orbital composition and energy distribution. Computational analysis reveals that the highest occupied molecular orbital in methyl 3-nitro-1H-pyrazole-4-carboxylate is primarily localized on the pyrazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group and carboxylate functionalities [3] [4]. This orbital distribution pattern directly correlates with the compound's propensity for nucleophilic and electrophilic attacks.

Reactivity predictions based on frontier molecular orbital theory indicate that methyl 3-nitro-1H-pyrazole-4-carboxylate exhibits enhanced electrophilic character due to the presence of the nitro group. The calculated electrophilicity index and nucleophilicity parameters suggest that this compound can participate effectively in cycloaddition reactions and nucleophilic substitution processes [4]. These theoretical predictions have been validated through experimental observations of the compound's participation in various organic transformations.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations have been employed to elucidate the reaction mechanisms involving methyl 3-nitro-1H-pyrazole-4-carboxylate and related pyrazole derivatives. These computational studies provide detailed insights into transition state structures, activation barriers, and reaction pathways that are often difficult to characterize experimentally [2] [7].

The thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles has been extensively studied using density functional theory methods. Computational modeling reveals that this rearrangement proceeds through a two-step mechanism involving an unprecedented [8] [9]-sigmatropic shift of the nitro group followed by rapid re-aromatization [2]. The calculated activation barriers and thermodynamic parameters correlate well with experimental kinetic data, validating the computational approach.

Frontier molecular orbital analysis during the rearrangement process shows that the highest occupied molecular orbital - lowest unoccupied molecular orbital gap values of transition states and intermediates are significantly smaller than those of reactants and products. This observation confirms that the reaction proceeds through high-energy intermediates with enhanced reactivity [2]. The band gap values calculated at the B3LYP/6-311G(d,p) level demonstrate the relative stability order of different nitropyrazole isomers.

The reaction coordinate analysis reveals that the migration of the nitro group and hydrogen atom during rearrangement occurs on opposite sides of the pyrazole ring plane. This spatial arrangement can be attributed to changes in the interaction between migrating groups and the pyrazole ring system throughout the reaction coordinate [2]. The charge distribution analysis shows that negative charge is partially transferred to the migrating nitro group during the rearrangement process.

Solvent effects on reaction mechanisms have been investigated using polarizable continuum model calculations. Results indicate that polar solvents stabilize charged intermediates and transition states, leading to altered reaction pathways and activation barriers [7]. These findings have important implications for optimizing synthetic conditions and understanding reaction selectivity in different solvent systems.

Molecular Docking and In Silico Target Prediction

Molecular docking studies have emerged as a powerful computational tool for predicting the binding modes and affinities of methyl 3-nitro-1H-pyrazole-4-carboxylate with various biological targets. These investigations have focused primarily on enzymes involved in metabolic pathways and disease processes, particularly succinate dehydrogenase, which represents a crucial target for antifungal drug development [5] [6] [10].

Succinate dehydrogenase inhibition studies using molecular docking have revealed that pyrazole-4-carboxamide derivatives, structurally related to methyl 3-nitro-1H-pyrazole-4-carboxylate, can effectively bind to the enzyme's active site [5] [6]. The docking results indicate that these compounds interact with key amino acid residues including TRP173, SER39, TYR58, and ARG43 through hydrogen bonding and π-π stacking interactions [10] [11]. The binding affinities calculated through docking studies correlate well with experimental IC50 values, validating the computational approach.

Comparative docking studies have demonstrated that methyl 3-nitro-1H-pyrazole-4-carboxylate and related derivatives exhibit binding modes similar to established succinate dehydrogenase inhibitors such as fluxapyroxad and boscalid [6] [11]. The nitro group and carboxylate functionality contribute to enhanced binding affinity through electrostatic interactions with charged amino acid residues in the enzyme's binding pocket [10].

Target prediction algorithms have identified additional potential biological targets for methyl 3-nitro-1H-pyrazole-4-carboxylate beyond succinate dehydrogenase. These include carbonic anhydrase isoforms, histone deacetylases, and various kinases involved in cellular signaling pathways [12] [13]. The structural similarity to known bioactive compounds and the presence of key pharmacophoric features suggest potential applications in treating inflammatory diseases, cancer, and metabolic disorders.

Machine learning approaches have been integrated with molecular docking to improve target prediction accuracy and identify novel therapeutic applications [14] [15]. These studies utilize large datasets of chemical structures and biological activities to train predictive models that can assess the likelihood of specific protein-ligand interactions [16] [17].

Structure-Activity Relationship Modeling

Structure-activity relationship modeling represents a crucial component of computational drug design, enabling the correlation of molecular structural features with biological activities. For methyl 3-nitro-1H-pyrazole-4-carboxylate and related pyrazole derivatives, extensive structure-activity relationship studies have been conducted to identify key structural determinants of biological activity [15] [16] [17].

Quantitative structure-activity relationship models have been developed using various molecular descriptors including electronic properties, topological indices, and physicochemical parameters. These models demonstrate that the position of the nitro group significantly influences biological activity, with the 4-position generally conferring higher potency than the 3- or 5-positions [1] [3]. The presence of electron-withdrawing groups such as the nitro functionality enhances binding affinity to target proteins through favorable electrostatic interactions.

Three-dimensional quantitative structure-activity relationship studies using comparative molecular field analysis and comparative molecular similarity indices analysis have provided insights into the spatial requirements for optimal biological activity [18]. These studies reveal that specific steric and electrostatic field patterns around the pyrazole core are crucial for target recognition and binding affinity.

The carboxylate ester functionality in methyl 3-nitro-1H-pyrazole-4-carboxylate has been shown to influence both pharmacokinetic properties and target selectivity. Structure-activity relationship analysis indicates that ester groups generally provide better membrane permeability compared to carboxylic acids, while amide derivatives often exhibit enhanced metabolic stability [5] [6]. These findings guide the rational design of lead compounds with optimized pharmacological profiles.

Molecular descriptor analysis has identified key physicochemical properties that correlate with biological activity, including lipophilicity, molecular volume, and hydrogen bonding capacity. These descriptors serve as filters in virtual screening campaigns and guide the selection of compounds for synthesis and biological evaluation [15] [16].

Machine Learning and Data-Driven Approaches in Pyrazole Research

Machine learning methodologies have revolutionized the computational analysis of pyrazole derivatives, including methyl 3-nitro-1H-pyrazole-4-carboxylate, by enabling the processing of large chemical datasets and the identification of complex structure-activity relationships [14] [15] [16]. These data-driven approaches have proven particularly valuable for predicting biological activities, optimizing synthetic pathways, and identifying novel therapeutic targets.

Deep learning models have been successfully applied to predict the biological activities of pyrazole derivatives based on their molecular structures. Convolutional neural networks and graph neural networks have shown remarkable performance in classifying compounds according to their antifungal, antibacterial, and anticancer properties [14]. These models utilize molecular fingerprints, topological descriptors, and three-dimensional structural features to make accurate predictions about biological activity.

Virtual screening campaigns employing machine learning algorithms have identified novel pyrazole scaffolds with enhanced biological activities. Random forest, support vector machine, and gradient boosting algorithms have been trained on large datasets of pyrazole derivatives to predict their interactions with specific protein targets [15] [16]. These predictive models achieve high accuracy rates and significantly reduce the time and cost associated with experimental screening.

Automated synthesis planning using machine learning has been applied to optimize the synthetic routes for methyl 3-nitro-1H-pyrazole-4-carboxylate and related compounds. Retrosynthetic analysis algorithms based on neural networks can suggest efficient synthetic pathways by learning from large databases of chemical reactions [14]. These tools assist medicinal chemists in designing practical synthetic routes for novel pyrazole derivatives.

Natural language processing techniques have been employed to extract valuable information from the scientific literature related to pyrazole chemistry and biology. Text mining algorithms can identify hidden relationships between chemical structures and biological activities, leading to the discovery of new structure-activity relationship patterns [16]. These approaches complement traditional computational methods and provide additional insights for drug discovery.

Theoretical Studies on Tautomerism and Isomerization

Tautomerism and isomerization phenomena in methyl 3-nitro-1H-pyrazole-4-carboxylate and related pyrazole derivatives have been extensively investigated using quantum chemical methods. These studies provide fundamental insights into the relative stability of different tautomeric forms and the mechanisms governing their interconversion [19] [20].

Density functional theory calculations have revealed that pyrazole derivatives can exist in multiple tautomeric forms depending on the position of the acidic hydrogen atom. For nitropyrazoles, the 1H and 2H tautomers represent the most stable forms, with their relative energies depending on the substitution pattern and environmental factors [19]. The energy differences between tautomers typically range from 2-8 kcal/mol, indicating that multiple forms may coexist under physiological conditions.

The influence of substituents on tautomeric equilibria has been systematically studied using computational methods. Electron-withdrawing groups such as the nitro functionality stabilize certain tautomeric forms through resonance and inductive effects [19] [20]. The carboxylate ester group in methyl 3-nitro-1H-pyrazole-4-carboxylate provides additional stabilization through intramolecular hydrogen bonding interactions.

Solvent effects on tautomerism have been investigated using polarizable continuum model calculations and explicit solvent molecular dynamics simulations. These studies demonstrate that polar solvents preferentially stabilize tautomers with greater dipole moments, while nonpolar solvents favor more symmetrical forms [20]. The calculated solvation free energies correlate well with experimental observations of tautomeric preferences in different media.

The kinetics of tautomeric interconversion have been studied through transition state calculations and reaction coordinate analysis. The activation barriers for proton transfer between nitrogen atoms typically range from 15-25 kcal/mol, indicating that tautomerization occurs readily at ambient temperatures [19]. These findings have important implications for understanding the biological activities of pyrazole derivatives, as different tautomers may exhibit distinct binding affinities for target proteins.